1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
Brand Name: Vulcanchem
CAS No.: 65827-57-8
VCID: VC20840913
InChI: InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C26H30O9
Molecular Weight: 486.5 g/mol

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose

CAS No.: 65827-57-8

Cat. No.: VC20840913

Molecular Formula: C26H30O9

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose - 65827-57-8

Specification

CAS No. 65827-57-8
Molecular Formula C26H30O9
Molecular Weight 486.5 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1
Standard InChI Key NBSOZVWQAKGBSC-JMTTVTNBSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator